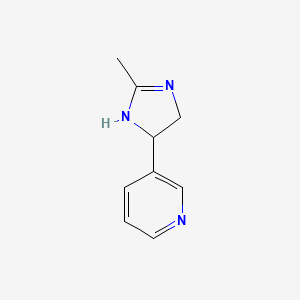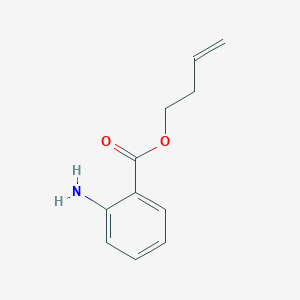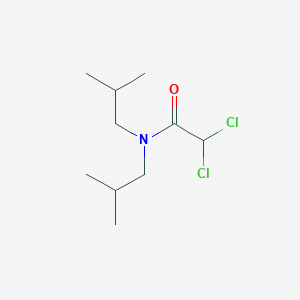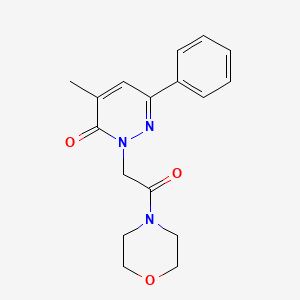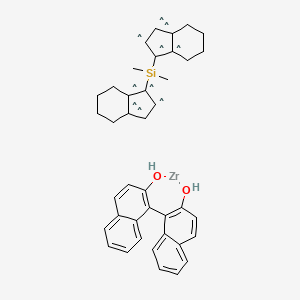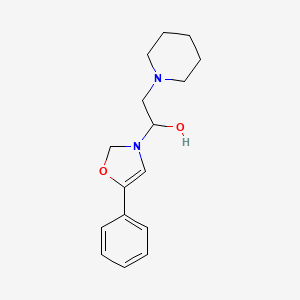
1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phenyl group attached to an oxazole ring, which is further connected to a piperidine ring via an ethanol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an oxazole derivative in the presence of a Lewis acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling of the Oxazole and Piperidine Rings: The final step involves the coupling of the oxazole and piperidine rings via an ethanol linker, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions: 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form the corresponding oxazoline or oxazolidine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of oxazoline or oxazolidine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, leading to modulation of cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
相似化合物的比较
1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol can be compared with other similar compounds, such as:
1-(5-Phenyloxazol-3-yl)-2-(morpholin-1-yl)ethanol: Similar structure but with a morpholine ring instead of a piperidine ring.
1-(5-Phenyloxazol-3-yl)-2-(pyrrolidin-1-yl)ethanol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-(5-Phenyloxazol-3-yl)-2-(azepan-1-yl)ethanol: Similar structure but with an azepane ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of the oxazole, phenyl, and piperidine rings, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H22N2O2 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC 名称 |
1-(5-phenyl-2H-1,3-oxazol-3-yl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C16H22N2O2/c19-16(12-17-9-5-2-6-10-17)18-11-15(20-13-18)14-7-3-1-4-8-14/h1,3-4,7-8,11,16,19H,2,5-6,9-10,12-13H2 |
InChI 键 |
IXSSPBTZDQURHB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC(N2COC(=C2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


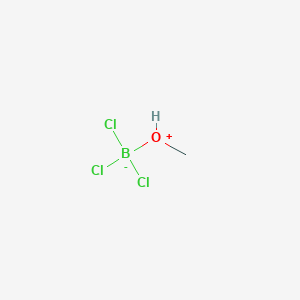
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)

![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
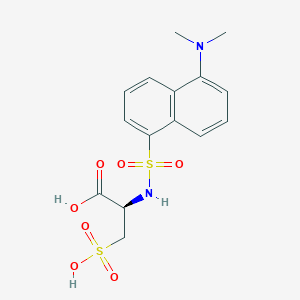

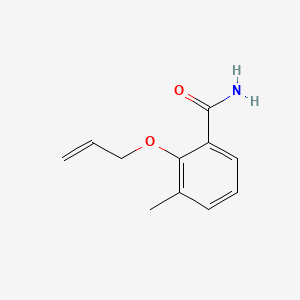
![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
